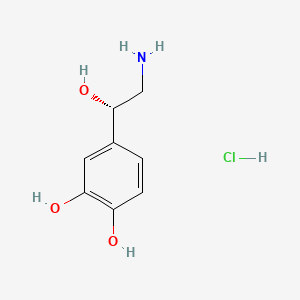
(S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol hydrochloride is a chemical compound with significant importance in various scientific fields It is known for its unique structure, which includes an amino group and a hydroxyl group attached to a pyrocatechol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol hydrochloride typically involves the reaction of pyrocatechol with an appropriate amino alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced technologies, such as continuous flow reactors, can further enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the compound into different derivatives with altered chemical properties.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds with diverse functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to target molecules, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its diverse effects in different biological systems.
Comparison with Similar Compounds
Similar Compounds
Norphenylephrine Hydrochloride: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
(2-Amino-1-hydroxyethyl)phosphonic acid: Shares the amino and hydroxyl groups but has a different core structure, resulting in unique reactivity and uses.
Uniqueness
(S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol hydrochloride is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions
Properties
CAS No. |
3458-94-4 |
|---|---|
Molecular Formula |
C8H12ClNO3 |
Molecular Weight |
205.64 g/mol |
IUPAC Name |
4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H/t8-;/m1./s1 |
InChI Key |
FQTFHMSZCSUVEU-DDWIOCJRSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CN)O)O)O.Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


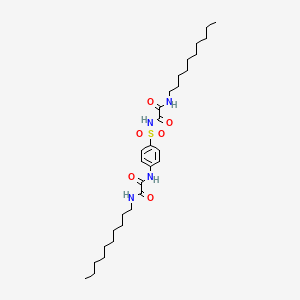
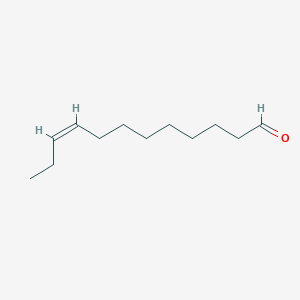
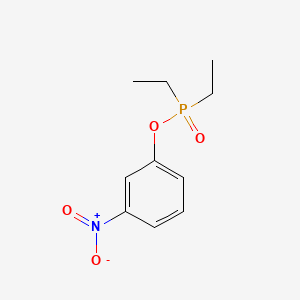
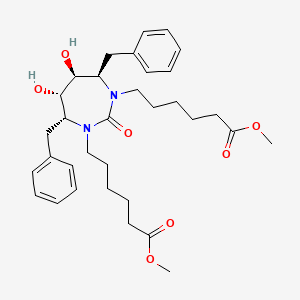
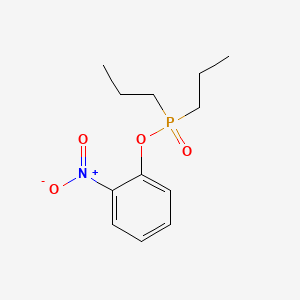
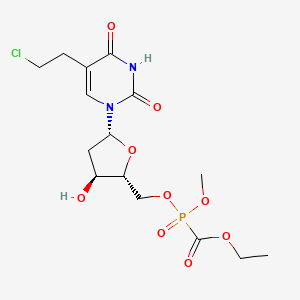
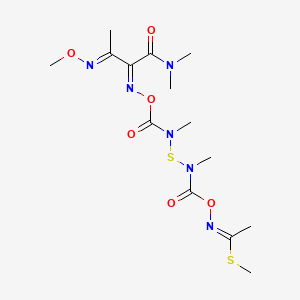



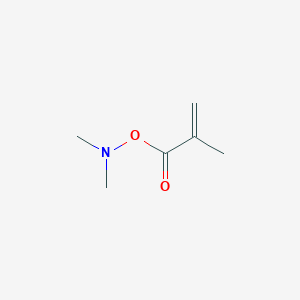
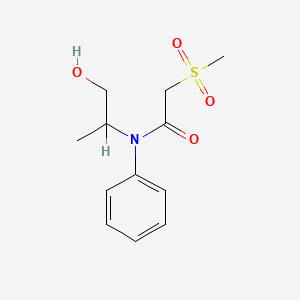
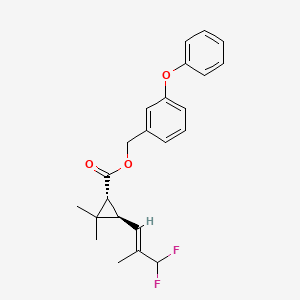
![9-(2-chlorophenyl)-3-methyl-N-pyridin-3-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12731106.png)
